![molecular formula C8H8ClNOS B11761565 2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B11761565.png)
2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one is a heterocyclic compound that features a thienoazepine core structure
Méthodes De Préparation
The synthesis of 2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one typically involves the formation of the thienoazepine ring system followed by chlorination. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a thienylamine with a suitable carbonyl compound can lead to the formation of the azepine ring, which is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or hydrogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its activity as a central nervous system agent.
Materials Science: The compound is explored for its electronic properties and potential use in organic electronics.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one can be compared with other thienoazepine derivatives and related heterocyclic compounds:
Thieno[3,2-c]pyridine Derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and other substituents.
Thieno[2,3-d]azepine Derivatives: These compounds have a different arrangement of the thieno and azepine rings, leading to distinct chemical properties and applications.
Propriétés
Formule moléculaire |
C8H8ClNOS |
|---|---|
Poids moléculaire |
201.67 g/mol |
Nom IUPAC |
2-chloro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one |
InChI |
InChI=1S/C8H8ClNOS/c9-7-4-5-6(12-7)2-1-3-8(11)10-5/h4H,1-3H2,(H,10,11) |
Clé InChI |
GBIXISPDGBYLBV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C(S2)Cl)NC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



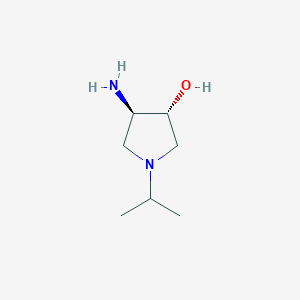
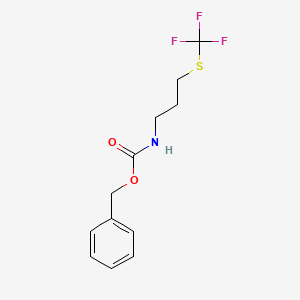

![(1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol](/img/structure/B11761512.png)
![2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde](/img/structure/B11761514.png)
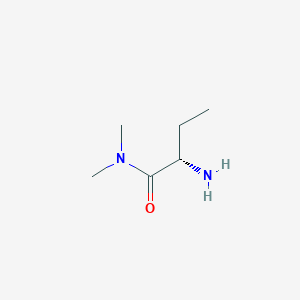
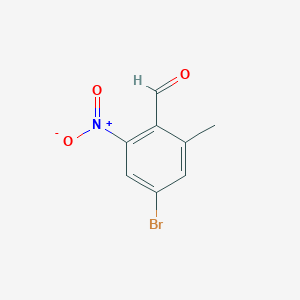

![3,5-Bis(propan-2-yl)-4'-{tris[4'-amino-3',5'-bis(propan-2-yl)-[1,1'-biphenyl]-4-yl]methyl}-[1,1'-biphenyl]-4-amine](/img/structure/B11761531.png)

![3-nitro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11761551.png)
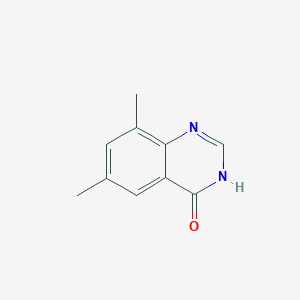
![4-Oxospiro[2.5]octane-1-carboxylic acid](/img/structure/B11761564.png)
